5-(4-Fluorophenyl)-5-hydroxypentanoic acid
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Overview
Description
5-(4-Fluorophenyl)-5-hydroxypentanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxypentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of 4-fluorophenylboronic acid with a suitable pentanoic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 5-(4-Fluorophenyl)-5-oxopentanoic acid.
Reduction: Formation of 5-(4-Fluorophenyl)-5-hydroxypentanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-5-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-5-hydroxypentanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)valeric acid: Similar structure but lacks the hydroxyl group.
5-(4-Fluorophenyl)-3-pyridinecarboxylic acid: Contains a pyridine ring instead of a pentanoic acid chain.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring and naphthalene group.
Uniqueness
5-(4-Fluorophenyl)-5-hydroxypentanoic acid is unique due to the presence of both a fluorophenyl group and a hydroxyl group on the pentanoic acid chain. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(4-fluorophenyl)-5-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10,13H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXKAGUHLIGGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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